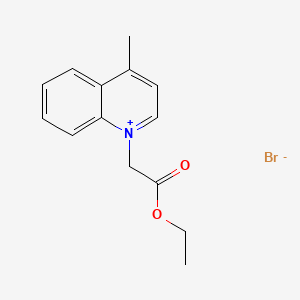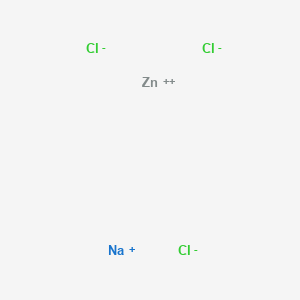
Sodium zinc chloride (1/1/3)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium zinc chloride (1/1/3) is an ionic compound composed of sodium, zinc, and chloride ions in a specific stoichiometric ratio. This compound is known for its unique chemical properties and has various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium zinc chloride can be synthesized through the reaction of sodium chloride with zinc chloride in an aqueous solution. The reaction typically involves dissolving equimolar amounts of sodium chloride and zinc chloride in water, followed by crystallization to obtain the desired compound.
Industrial Production Methods: Industrial production of sodium zinc chloride often involves the use of high-purity reactants and controlled reaction conditions to ensure the formation of the compound in the desired stoichiometric ratio. The process may include steps such as filtration, evaporation, and crystallization to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium zinc chloride undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: Involving the transfer of electrons between reactants.
Substitution Reactions: Where one ion in the compound is replaced by another ion.
Common Reagents and Conditions:
Oxidation-Reduction Reactions: Often involve reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Substitution Reactions: Typically involve the use of other halide salts or metal ions in aqueous solutions.
Major Products Formed:
Oxidation-Reduction Reactions: Can produce zinc oxide and sodium chloride as major products.
Substitution Reactions: May result in the formation of different metal chlorides and sodium salts.
Applications De Recherche Scientifique
Sodium zinc chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: Employed in biochemical assays and as a component in buffer solutions.
Medicine: Investigated for its potential therapeutic properties and as a component in pharmaceutical formulations.
Industry: Utilized in the production of batteries, as a corrosion inhibitor, and in the manufacturing of textiles and paper.
Mécanisme D'action
The mechanism of action of sodium zinc chloride involves its interaction with various molecular targets and pathways. Zinc ions play a crucial role in catalytic, structural, and regulatory functions within biological systems. They can act as cofactors for enzymes, stabilize protein structures, and modulate signaling pathways. Sodium ions contribute to maintaining osmotic balance and electrical neutrality in solutions.
Comparaison Avec Des Composés Similaires
Sodium chloride:
Zinc chloride: Used in organic synthesis, as a dehydrating agent, and in the production of batteries.
Potassium chloride: Used as a fertilizer, in medical treatments, and in food processing.
Uniqueness of Sodium Zinc Chloride: Sodium zinc chloride is unique due to its specific stoichiometric ratio and the combined properties of sodium and zinc ions. This compound exhibits distinct chemical reactivity and applications that are not observed in its individual components or other similar compounds.
Propriétés
Numéro CAS |
64417-99-8 |
|---|---|
Formule moléculaire |
Cl3NaZn |
Poids moléculaire |
194.7 g/mol |
Nom IUPAC |
sodium;zinc;trichloride |
InChI |
InChI=1S/3ClH.Na.Zn/h3*1H;;/q;;;+1;+2/p-3 |
Clé InChI |
HYEKBBUUXFWKKZ-UHFFFAOYSA-K |
SMILES canonique |
[Na+].[Cl-].[Cl-].[Cl-].[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


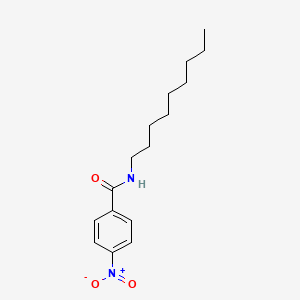
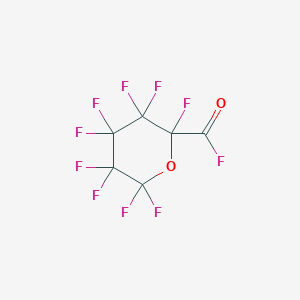
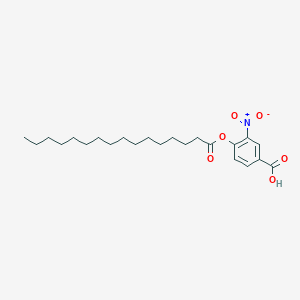
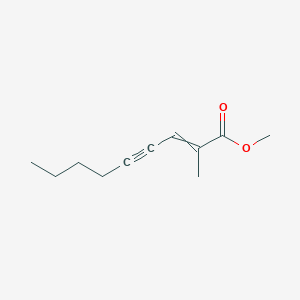
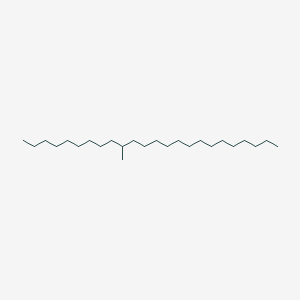
![5-[2-[Butyl(propyl)amino]ethyl]-2-methoxyphenol;hydrochloride](/img/structure/B14485495.png)
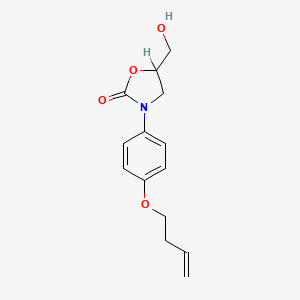
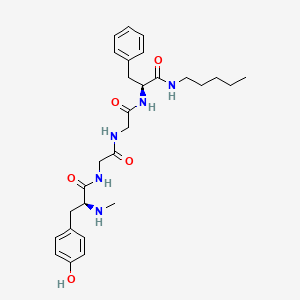
![N-(2-Sulfanylethyl)-2-[3-(trifluoromethyl)anilino]benzamide](/img/structure/B14485510.png)
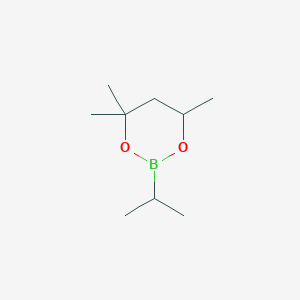
![1-[6-(Chloromethyl)-2-methyl-3,4-dihydro-2H-pyran-2-yl]ethan-1-one](/img/structure/B14485521.png)
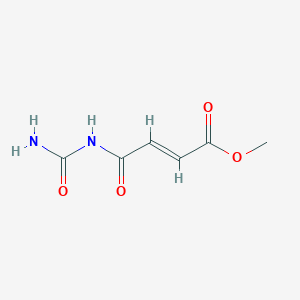
![[1-(Bicyclo[2.2.1]heptan-2-yl)-3-phenylaziridin-2-yl](phenyl)methanone](/img/structure/B14485535.png)
